(1S)-1-(3-Bromo-5-fluorophenyl)ethanol
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Overview
Description
Scientific Research Applications
Nanohybrid Biocatalyst Application
A novel nanohybrid material was developed for the kinetic resolution of secondary alcohols, including rac-1-(3-bromophenyl)-1-ethanol. This material utilized ultrasound irradiation for surface modification and was activated with glutaraldehyde for lipase immobilization. This approach led to high selectivity and thermal stability in the kinetic resolution process, demonstrating the utility of (1S)-1-(3-Bromo-5-fluorophenyl)ethanol in obtaining enantiomerically pure chiral drugs and bioactive substances (Galvão et al., 2018).
Enantioselective Synthesis
Research on the enantioselective synthesis of (1S)-1-(3-Bromo-5-fluorophenyl)ethanol and related compounds focuses on their role as key intermediates in the preparation of enantiomerically pure forms of significant inhibitors and other bioactive molecules. For example, the synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a compound closely related to (1S)-1-(3-Bromo-5-fluorophenyl)ethanol, has been described for manufacturing key pharmaceutical intermediates (Martínez et al., 2010).
Photochemical and Photophysical Properties
The study of photochemical and photophysical properties of phthalocyanine derivatives modified with optically active alcohols, including (1S)-1-(3-Bromo-5-fluorophenyl)ethanol, has shown variations in quantum yield of reactive oxygen species generation. This suggests the significance of evaluating the photochemical and biological properties of such compounds for potential applications in sensing and medicinal chemistry (Ramos et al., 2015).
Mechanistic Insights into Catalytic Processes
Research into the mechanism of ruthenium-catalyzed hydrogen transfer reactions involving alcohols like (1S)-1-(3-Bromo-5-fluorophenyl)ethanol provides valuable insights into the concerted transfer of hydrogens. Such studies are crucial for understanding and improving catalytic processes in synthetic chemistry (Johnson & Bäckvall, 2003).
Luminescent Sensing Material
A triphenylamine-functionalized material demonstrated superior sensitivity towards p-nitroaniline detection, indicating the potential of incorporating (1S)-1-(3-Bromo-5-fluorophenyl)ethanol and related compounds in the design of luminescent sensors for nitroaromatic detection (Ji et al., 2018).
Safety and Hazards
properties
IUPAC Name |
(1S)-1-(3-bromo-5-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMICUVVTYFJRJY-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Br)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)Br)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3-Bromo-5-fluorophenyl)ethanol |
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